molecular formula C15H20FNO2S2 B2610506 2-[(4-fluorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide CAS No. 2034424-13-8

2-[(4-fluorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Cat. No.: B2610506
CAS No.: 2034424-13-8
M. Wt: 329.45
InChI Key: HCETYHKAGJZQDV-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is an organic compound with the molecular formula C15H20FNO2S2 This compound features a fluorophenyl group and an oxan-4-ylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves the following steps:

    Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate halide to form the 4-fluorophenyl sulfanyl intermediate.

    Formation of the Oxan-4-ylsulfanyl Intermediate: This step involves the reaction of oxan-4-ylthiol with an appropriate halide to form the oxan-4-ylsulfanyl intermediate.

    Coupling Reaction: The final step involves the coupling of the two intermediates with an acetamide derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding thiols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the sulfanyl groups can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
  • 2-[(4-methylphenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Uniqueness

2-[(4-fluorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2S2/c16-12-1-3-13(4-2-12)21-11-15(18)17-7-10-20-14-5-8-19-9-6-14/h1-4,14H,5-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCETYHKAGJZQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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